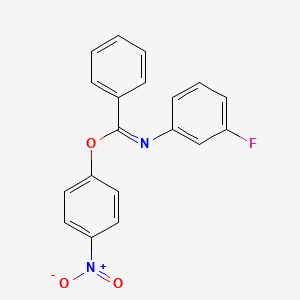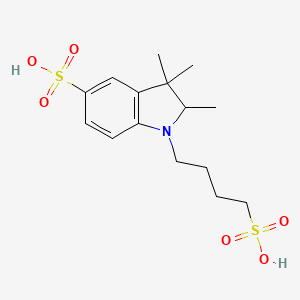
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid is an aromatic heterocyclic compound. It consists of a five-membered ring structure comprising three carbon atoms, one nitrogen atom, and one sulfur atom. This compound plays a significant role in biochemistry, physiology, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid involves the reaction of 2,3,3-trimethylindole with 1,4-butane sultone under specific conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the sulfonic acid group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid finds diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(4-Sulfobutyl)-2,3,3-trimethylindolium, inner salt: This compound shares a similar structure but differs in its ionic form and specific functional groups.
4-(2,3,3-Trimethylindolio)butanesulfonate: Another related compound with a similar core structure but different substituents.
Uniqueness
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its diverse applications in research and industry highlight its significance .
Properties
CAS No. |
111203-76-0 |
|---|---|
Molecular Formula |
C15H23NO6S2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2,3,3-trimethyl-1-(4-sulfobutyl)-2H-indole-5-sulfonic acid |
InChI |
InChI=1S/C15H23NO6S2/c1-11-15(2,3)13-10-12(24(20,21)22)6-7-14(13)16(11)8-4-5-9-23(17,18)19/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,18,19)(H,20,21,22) |
InChI Key |
FYLGKCQXFYNOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(N1CCCCS(=O)(=O)O)C=CC(=C2)S(=O)(=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


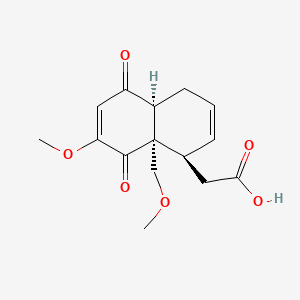

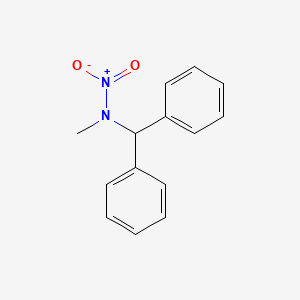
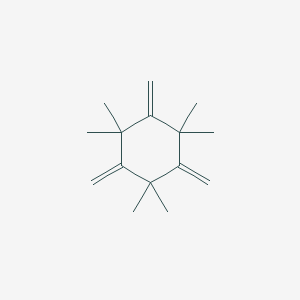
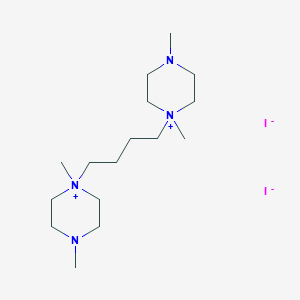
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)
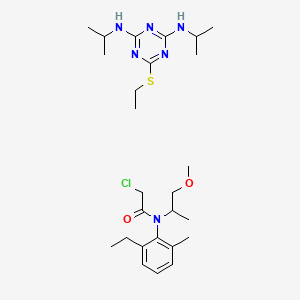


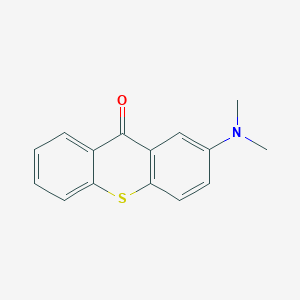
![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)
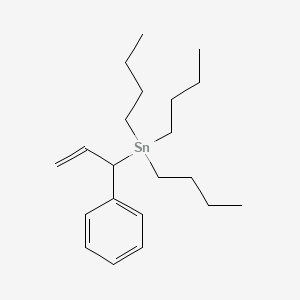
![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
